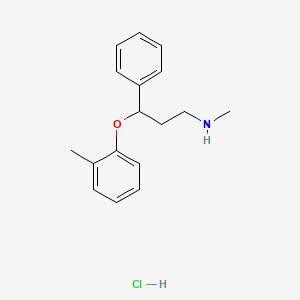

rac Atomoxetine Hydrochloride

Übersicht

Beschreibung

rac Atomoxetine Hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a selective norepinephrine transporter inhibitor, which makes it valuable in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac Atomoxetine Hydrochloride involves several steps. One common method includes the reaction of 2-methylphenol with epichlorohydrin to form 2-methylphenoxypropanol. This intermediate is then reacted with N-methylbenzylamine under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

rac Atomoxetine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or aminated versions, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of ADHD

- Indications : Atomoxetine is approved for the treatment of ADHD in children aged 6 years and older, adolescents, and adults . It is particularly beneficial for patients who may not respond well to stimulant medications or those with a history of substance abuse.

- Efficacy : Clinical trials have demonstrated that atomoxetine effectively reduces core ADHD symptoms, including inattention, impulsivity, and hyperactivity. Studies show that it is comparable in efficacy to stimulant medications like methylphenidate, particularly in long-term treatment scenarios .

| Study | Population | Duration | Outcome |

|---|---|---|---|

| JAMA Psychiatry (2012) | Youth with ADHD | 52 days | Significant improvement in ADHD-RS-IV ratings (57% improvement) |

| Frontiers in Psychiatry (2021) | Children with comorbidities | 6-16 weeks | Effective across various comorbid conditions |

| Clinical Pharmacokinetics Review (2016) | Diverse population | Long-term | Well-tolerated with minimal adverse effects |

2. Comorbid Conditions

Atomoxetine has shown efficacy not only in treating ADHD but also in alleviating symptoms associated with comorbid disorders such as anxiety disorders, oppositional defiant disorder, and autism spectrum disorder. Research indicates that atomoxetine can positively influence symptoms of these coexisting conditions, enhancing overall patient well-being .

Pharmacokinetics and Safety Profile

The pharmacokinetics of atomoxetine are influenced by genetic polymorphisms related to the cytochrome P450 2D6 enzyme. This variability can lead to significant differences in drug metabolism among individuals, affecting both efficacy and safety . The common adverse effects include:

- Somnolence

- Decreased appetite

- Nausea

- Fatigue

Serious adverse events are rare but may include liver injury and cardiovascular issues, particularly in patients with pre-existing heart conditions .

Case Studies

Case Study 1: Efficacy in Adolescents

A randomized controlled trial involving adolescents showed that atomoxetine significantly improved attention and behavioral regulation over a treatment period of 12 weeks. Participants reported enhanced academic performance and reduced behavioral issues both at home and school settings.

Case Study 2: Long-term Use in Adults

In a long-term observational study, adults treated with atomoxetine for ADHD demonstrated sustained improvements in quality of life metrics over a two-year period. The study highlighted the medication's effectiveness in managing chronic symptoms without the risk of dependency associated with stimulants.

Wirkmechanismus

rac Atomoxetine Hydrochloride exerts its effects by selectively inhibiting the norepinephrine transporter. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound has a high affinity for the norepinephrine transporter and significantly lower affinity for other neurotransmitter transporters, such as serotonin and dopamine transporters .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atomoxetine hydrochloride: A closely related compound with similar norepinephrine reuptake inhibition properties.

Tomoxetine hydrochloride: Another similar compound used in the treatment of ADHD.

Uniqueness

rac Atomoxetine Hydrochloride is unique due to its specific molecular structure, which provides a high degree of selectivity for the norepinephrine transporter. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Biologische Aktivität

Rac Atomoxetine Hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD). This compound has garnered attention due to its unique pharmacological profile and its implications for neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and case studies.

Pharmacokinetics

Atomoxetine's pharmacokinetics are notably influenced by genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme. This enzyme is responsible for the metabolism of Atomoxetine, leading to significant variability in drug exposure among individuals. Studies indicate that poor metabolizers may experience 8-10 times higher plasma concentrations compared to extensive metabolizers due to differences in hepatic first-pass metabolism .

Key Pharmacokinetic Parameters:

- Absorption: Rapid absorption with a median time to maximum plasma concentration () of approximately 1.0 hours for extensive metabolizers and 2.5 hours for poor metabolizers.

- Bioavailability: High oral bioavailability; similar between capsule and solution formulations.

- Metabolism: Primarily metabolized via CYP2D6, with implications for dosage adjustments based on genetic testing.

Atomoxetine functions by selectively inhibiting the norepinephrine transporter (NET), thereby increasing norepinephrine levels in the synaptic cleft. Unlike other stimulants such as amphetamines, Atomoxetine has minimal affinity for serotonin and dopamine transporters . This selectivity contributes to its therapeutic effects while minimizing potential stimulant-related side effects.

Clinical Efficacy

Numerous clinical trials have established the efficacy of Atomoxetine in reducing ADHD symptoms across various populations. For instance:

- In a 6-month double-blind placebo-controlled trial involving 501 adults, Atomoxetine demonstrated a significant reduction in ADHD symptoms compared to placebo () .

- Another study reported a 30.2% decrease in total ADHD symptoms after treatment with Atomoxetine over 97 weeks, with significant improvements in both psychosocial and functional outcomes .

Table 1: Summary of Clinical Trials on Atomoxetine

| Study Type | Population Size | Treatment Duration | Outcome Measure | Result |

|---|---|---|---|---|

| Open-label trial | 385 | 97 weeks | CAARS total ADHD symptom score | Decreased by 30.2% () |

| Double-blind placebo-controlled | 501 | 6 months | Adult ADHD Investigator Symptom Scale | Greater improvement than placebo () |

| Randomized controlled trial | 381 | 8 weeks | ADHD-RS total scores | Significant improvement () |

Case Studies

A notable case study highlighted the potential side effects associated with Atomoxetine treatment, specifically skin picking behavior in a patient. This underscores the importance of monitoring behavioral changes during treatment .

Research Findings

Research has also indicated that Atomoxetine can improve cognitive functions related to impulsivity and attention. For example, studies utilizing stop-signal reaction time (SSRT) tasks have shown that Atomoxetine significantly reduces impulsivity in both human subjects and animal models .

Eigenschaften

IUPAC Name |

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCXVPAZUDVVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701338057 | |

| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82857-40-7 | |

| Record name | Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82857-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 135252 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.